

(S)-2-amino-1-(4-nitrophenyl)ethanol material safety data sheet (MSDS)

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Compound of Interest

Compound Name: (S)-2-amino-1-(4-nitrophenyl)ethanol

Cat. No.: B154692

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An In-depth Technical Guide on the Material Safety of (S)-2-amino-1-(4-nitrophenyl)ethanol

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the material safety data for **(S)-2-amino-1-(4-nitrophenyl)ethanol**. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific enantiomer, this document compiles available data for the compound and its close structural analogs. It also outlines general safety protocols and standardized experimental methodologies relevant to its handling and toxicological assessment.

Chemical and Physical Properties

Quantitative data for **(S)-2-amino-1-(4-nitrophenyl)ethanol** and related compounds have been aggregated from various sources. The following tables present a comparative summary of their physical and chemical properties.

Table 1: Physicochemical Properties of **(S)-2-amino-1-(4-nitrophenyl)ethanol** and Related Compounds

Property	(S)-2-amino-1-(4-nitrophenyl)ethanol	2-amino-1-(4-nitrophenyl)ethanol (racemic)	2-(4-Nitrophenyl)ethanol	2-[(4-Nitrophenyl)amino]ethanol
CAS Number	129894-63-9	16428-47-0	100-27-6	1965-54-4
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	C ₈ H ₁₀ N ₂ O ₃	C ₈ H ₉ NO ₃	C ₈ H ₁₀ N ₂ O ₃
Molecular Weight (g/mol)	182.18	182.18	167.16	182.18
Melting Point (°C)	132 - 133	No data available	56	No data available
Boiling Point (°C)	No data available	No data available	148 - 149 @ 2 mmHg	389.5 @ 760 mmHg[1]
Appearance	No data available	No data available	Orange - Brown Solid Powder[2]	No data available
pKa (Predicted)	No data available	11.29 ± 0.35[3]	No data available	No data available
LogP (Predicted)	1.81	No data available	No data available	1.60[1]

Table 2: Computed Molecular Descriptors

Property	(S)-2-amino-1-(4-nitrophenyl)ethanol / (R)-enantiomer	2-amino-1-(4-nitrophenyl)ethanol (racemic)	2-[(4-Nitrophenyl)amino] ethanol
Hydrogen Bond Donor Count	2	2[3]	2
Hydrogen Bond Acceptor Count	4	4[3]	4
Rotatable Bond Count	2	2[3]	3
Topological Polar Surface Area (Å²)	92.1[4]	92.1[3]	78.1[5]
Complexity	173[4]	173[3]	161[5]
Heavy Atom Count	13	13[3]	13
Exact Mass (Da)	182.06914219	182.06914219[3]	182.06914219[5]

Hazard Identification and Safety Precautions

A definitive hazard classification for **(S)-2-amino-1-(4-nitrophenyl)ethanol** is not available. However, based on the data for structurally similar nitrophenol and amino-ethanol derivatives, a precautionary approach is warranted. For instance, 2-Amino-4-nitrophenol is classified as causing skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects[6].

General Safety Precautions:[7][8][9]

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
 - Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
- Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[11\]](#)

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[6\]](#)
- Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the safety assessment of **(S)-2-amino-1-(4-nitrophenyl)ethanol** are not published. The following are generalized methodologies based on OECD guidelines and standard toxicological practices that would be applicable.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.[\[12\]](#)

Objective: To determine the acute oral toxicity of the test substance and classify it according to the Globally Harmonised System (GHS).[\[13\]](#)

Methodology:

- Animal Model: Typically, young adult female rats are used.
- Dose Selection: The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[\[13\]](#) The starting dose is chosen based on any existing information about the substance's toxicity.
- Procedure:

- A group of three female animals is dosed at the selected starting level.[\[12\]](#)
- The animals are observed for mortality and clinical signs of toxicity, with special attention during the first 4 hours and daily for a total of 14 days.[\[14\]](#)
- The outcome of the first step determines the next step:
 - If mortality occurs, the dose for the next group is lowered.
 - If no mortality occurs, the dose for the next group is increased.
- Endpoint: The primary endpoint is mortality. The pattern of mortality across different dose levels allows for the classification of the substance into a GHS toxicity category.[\[12\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, which is crucial for evaluating the cytotoxic potential of a compound.[\[15\]](#)[\[16\]](#)

Objective: To determine the concentration at which the test substance induces cell death in a cultured cell line.

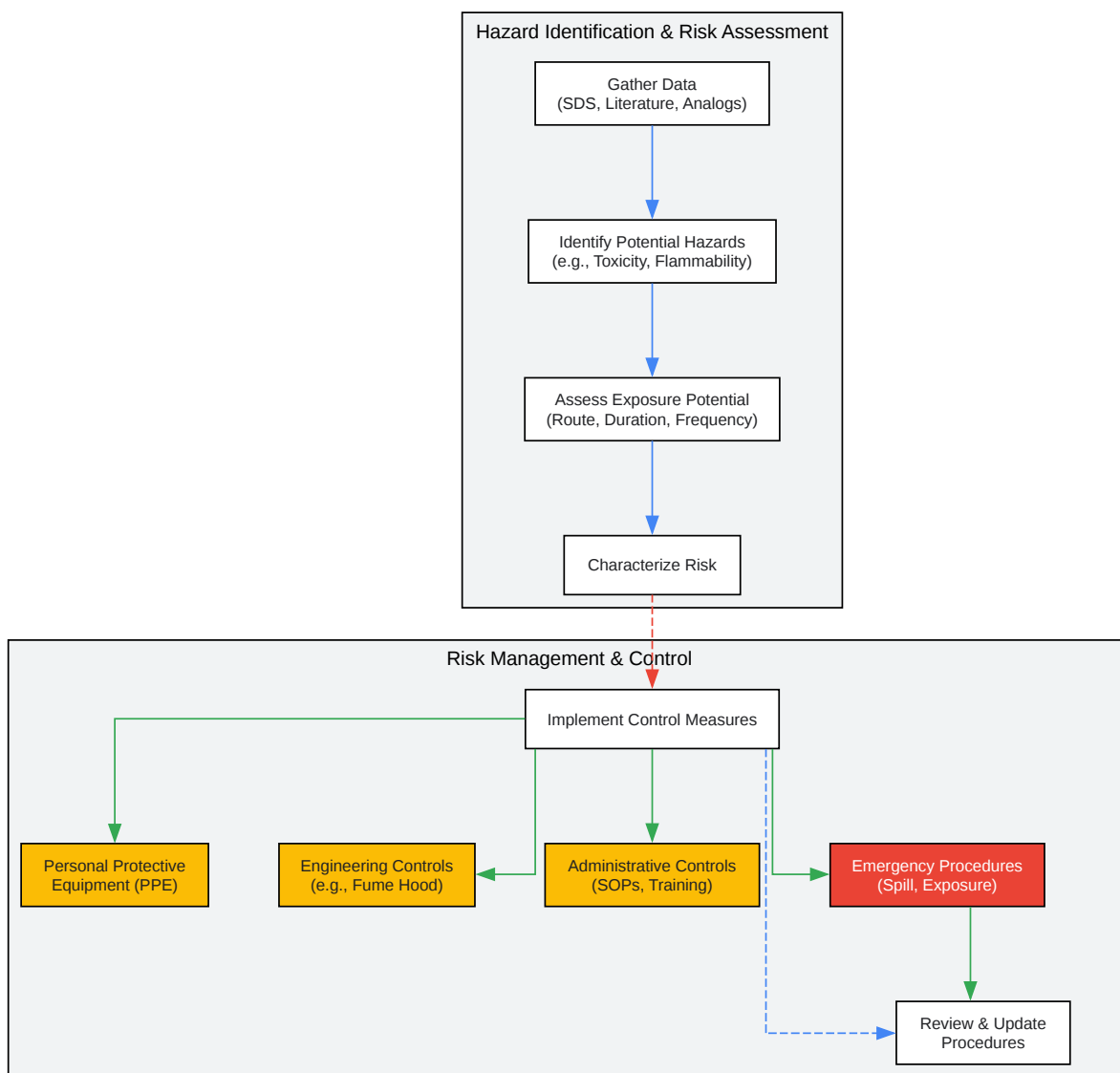
Methodology:

- Cell Culture:
 - Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density.
 - Incubate the cells to allow for attachment and growth.
- Compound Exposure:
 - Prepare a series of dilutions of **(S)-2-amino-1-(4-nitrophenyl)ethanol** in the appropriate cell culture medium.
 - Replace the existing medium in the wells with the medium containing the test compound at different concentrations. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.

- Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[\[15\]](#)
 - Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[\[16\]](#)
- Solubilization and Measurement:
 - Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
 - Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570-590 nm.[\[16\]](#)
- Data Analysis:
 - The absorbance is directly proportional to the number of viable cells.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the results to determine the IC_{50} (the concentration of the compound that inhibits cell growth by 50%).

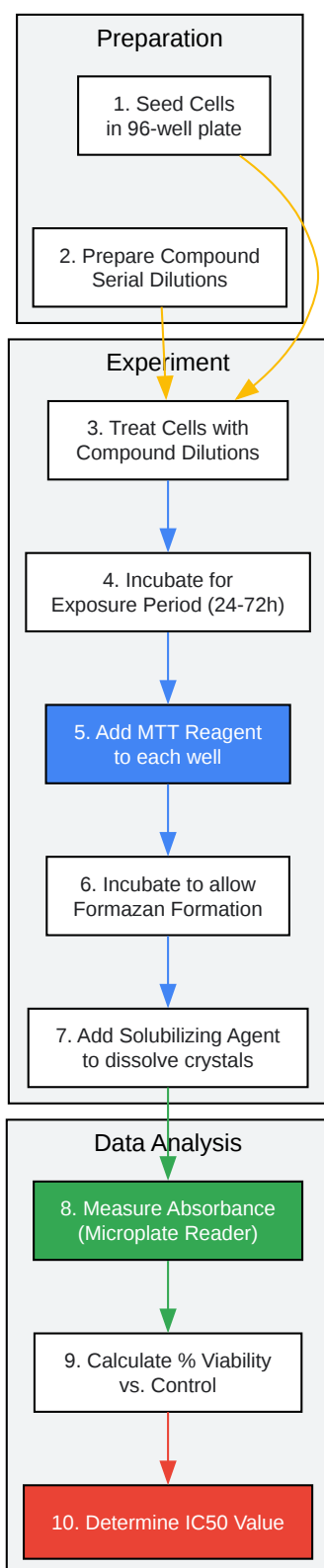
Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical compound.



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Caption: Workflow for Chemical Hazard Identification and Risk Management.



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Caption: Experimental Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion and Data Gaps

This technical guide provides a summary of the available safety-related information for **(S)-2-amino-1-(4-nitrophenyl)ethanol**. It is evident that there are significant data gaps for this specific compound. Most of the available toxicological and detailed physical property data pertain to structural analogs.

For researchers and drug development professionals, it is crucial to handle this compound with the assumption that it may possess hazards similar to related nitrophenol and amino-ethanol derivatives, including potential skin/eye irritation and other systemic effects. The generalized experimental protocols provided herein offer a starting point for a comprehensive safety and toxicological evaluation, which is strongly recommended before extensive use. Future studies should aim to establish a complete safety profile for the pure (S)-enantiomer.

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